molecular formula C26H39NO3 B1247346 Mer-A2026A

Mer-A2026A

Cat. No. B1247346
M. Wt: 413.6 g/mol
InChI Key: CHFFBNSQZJTFMA-HPVRZXAJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mer-A2026A is a natural product found in Streptomyces with data available.

Scientific Research Applications

  • NASA’s Modern-Era Retrospective Analysis for Research and Applications (MERRA) : MERRA, a project by NASA, focuses on integrating satellite observations into a climate context and improving the hydrologic cycle in reanalyses. This analysis, while not directly related to Mer-A2026A, shows the importance of integrating observational data in scientific research for enhanced understanding of climatology and hydrology (Rienecker et al., 2011).

  • Resource-Efficient Workflow Scheduling in Clouds : This paper presents the Maximum Effective Reduction (MER) algorithm, which optimizes resource usage in workflow scheduling. The focus here is on resource efficiency in scientific workflow applications, an aspect that could be relevant in managing large-scale data analysis or computational tasks in research involving this compound (Lee et al., 2015).

  • Model of Educational Reconstruction (MER) in Science Education : This model highlights the need for balancing subject matter and student learning needs in science education. It's a framework for improving instructional practice and could be applied in educational contexts where this compound is a topic of study (Duit et al., 2012).

  • Multiple External Representations (MERs) in Scientific Processes : The use of MERs in science teaching and learning can support engagement in scientific processes. This concept may be beneficial in visualizing and understanding complex topics like this compound (Wu & Puntambekar, 2012).

  • Micro-Expression Recognition (MER) : Research in this field involves the recognition of micro-expressions, which has applications in psychology and neuroscience. While this is not directly related to this compound, it exemplifies the diversity and depth of research in fields that require detailed observational analysis (Li et al., 2018).

properties

Molecular Formula

C26H39NO3

Molecular Weight

413.6 g/mol

IUPAC Name

2-[(2E,5E,7E,11E)-10-hydroxy-3,7,9,11,13-pentamethyltetradeca-2,5,7,11-tetraenyl]-6-methoxy-3-methyl-1H-pyridin-4-one

InChI

InChI=1S/C26H39NO3/c1-17(2)14-20(5)26(29)21(6)15-19(4)11-9-10-18(3)12-13-23-22(7)24(28)16-25(27-23)30-8/h9,11-12,14-17,21,26,29H,10,13H2,1-8H3,(H,27,28)/b11-9+,18-12+,19-15+,20-14+

InChI Key

CHFFBNSQZJTFMA-HPVRZXAJSA-N

Isomeric SMILES

CC1=C(NC(=CC1=O)OC)C/C=C(\C)/C/C=C/C(=C/C(C)C(/C(=C/C(C)C)/C)O)/C

Canonical SMILES

CC1=C(NC(=CC1=O)OC)CC=C(C)CC=CC(=CC(C)C(C(=CC(C)C)C)O)C

synonyms

Mer A2026A
Mer-A2026A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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